molecular formula C14H16FN3O4S B2542223 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-96-2

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2542223
CAS No.: 941880-96-2
M. Wt: 341.36
InChI Key: MLHUNVVDEXHVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazaspirodecane family, known for its unique structural features and potential therapeutic applications. The presence of a fluorobenzenesulfonyl group and a triazaspirodecane core makes it a promising candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate amine and ketone precursors under controlled conditions to form the triazaspirodecane structure.

    Introduction of the Fluorobenzenesulfonyl Group: This is achieved through a sulfonylation reaction, where the triazaspirodecane core is reacted with a fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The final step involves the methylation of the triazaspirodecane core to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets such as delta opioid receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • methyl 2-(8-(4-acetamidobenzyl)-2,4-dioxo-1-phenethyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

Uniqueness

8-(3-fluorobenzenesulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other triazaspirodecane derivatives and contributes to its specific receptor binding affinity and biological activity .

Properties

IUPAC Name

8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHUNVVDEXHVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.